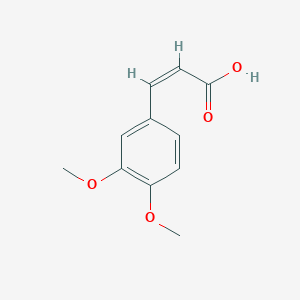

3,4-Dimethoxycinnamic acid

Vue d'ensemble

Description

3,4-Dimethoxycinnamic acid is a cinnamic acid derivative isolated from coffee beans . It is also known by other names such as 3-(3,4-Dimethoxyphenyl)propenoic acid, Caffeic acid dimethyl ether, Dimethyl caffeic acid, and Dimethylcaffeic acid .

Synthesis Analysis

The synthesis of 3,4-Dimethoxycinnamic acid involves the interesterification reaction of egg-yolk phosphatidylcholine (PC) with ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA) catalyzed by Novozym 435 in hexane as a reaction medium . This method has been shown to be an effective way to synthesize corresponding structured O-methylated phenophospholipids .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxycinnamic acid is C11H12O4 . Its molecular weight is 208.2106 . The IUPAC Standard InChI is InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ .Chemical Reactions Analysis

The solid-state topochemical reaction of 3,4-dimethoxycinnamic acid has been studied for its photomechanical behavior . The maximum yield in this reaction is correlated with cooperative molecular motion .Physical And Chemical Properties Analysis

3,4-Dimethoxycinnamic acid has a density of 1.2±0.1 g/cm3, a boiling point of 367.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±3.0 kJ/mol and a flash point of 144.0±17.2 °C .Applications De Recherche Scientifique

Antioxidant Activity

3,4-Dimethoxycinnamic acid has been found to have considerable antioxidant capacity and radical scavenging activity . This makes it useful in combating oxidative stress, which is an imbalance between pro-oxidant and antioxidant mechanisms .

Anti-Inflammatory Properties

This compound has shown anti-inflammatory effects, particularly in the reduction of carrageenan-induced rat paw edema . This suggests potential applications in conditions involving inflammation .

Hypolipidemic Functionality

3,4-Dimethoxycinnamic acid has demonstrated hypolipidemic properties, meaning it can reduce lipid levels . It has been found to significantly decrease lipidemic indices in Triton-induced hyperlipidemia in rats .

Use in MALDI Mass Spectrometry

4-Hydroxy-3,5-dimethoxycinnamic acid, a derivative of 3,4-Dimethoxycinnamic acid, is a commonly used matrix in MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry . It’s useful for a wide variety of peptides and proteins due to its ability to absorb laser radiation and donate protons (H+) to the analyte of interest .

Enhanced Detection in MALDI-MSI

3,4-Dimethoxycinnamic acid (DMCA) has been evaluated as a new matrix for enhanced low-MW compound detection by MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) . It’s noted for its strong ultraviolet absorption, low matrix-ion related interferences below m/z 500, and high ionization efficiency for the analysis of low-MW compounds .

Potential Use in Degenerative Conditions

Given its antioxidant, anti-inflammatory, and hypolipidemic activities, 3,4-Dimethoxycinnamic acid may be of use in occasions involving inflammation, oxidative stress, lipidemic deregulation, and degenerative conditions .

Mécanisme D'action

Target of Action

The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease and fatal familial insomnia.

Mode of Action

3,4-Dimethoxycinnamic acid binds potently to the prion protein with a Kd of 405 nM . This binding interaction can influence the protein’s function and potentially prevent its misfolding, thereby mitigating the progression of prion-related diseases.

Biochemical Pathways

3,4-Dimethoxycinnamic acid exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . Reactive Oxygen Species (ROS) are chemically reactive molecules that play a crucial role in cell signaling and homeostasis. By interacting with this pathway, 3,4-Dimethoxycinnamic acid can influence cell survival and death mechanisms.

Pharmacokinetics

The pharmacokinetics of 3,4-Dimethoxycinnamic acid have been studied in humans following coffee consumption . The compound appears in plasma as the free aglycone, with a time to reach the maximum concentration (Cmax) of approximately 0.5 μM being quite rapid (Tmax = 30 min). There is an additional peak at 2-4 hours for several subjects . These findings suggest that 3,4-Dimethoxycinnamic acid is rapidly absorbed in the free form, most likely by passive diffusion in the upper gastrointestinal tract .

Result of Action

The action of 3,4-Dimethoxycinnamic acid results in considerable antioxidant capacity and radical scavenging activity . It has been shown to have an increased anti-inflammatory effect on the reduction of carrageenan-induced rat paw edema . Furthermore, it exhibits a significant decrease in lipidemic indices in Triton-induced hyperlipidemia in rats .

Action Environment

3,4-Dimethoxycinnamic acid is a cinnamic acid derivative isolated from coffee beans . The environment, including the presence of other compounds and the specific conditions within the coffee bean, may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016475 | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3,4-Dimethoxycinnamic acid | |

CAS RN |

14737-89-4, 2316-26-9 | |

| Record name | trans-3,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181.5 °C | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Research indicates that 3,4-DMCA can inhibit the fibrillization of α-synuclein in a dose-dependent manner. [] This inhibitory effect is attributed to its presence in coffee extracts. [] Further studies exploring the exact mechanism of interaction are needed.

ANone: Yes, in vitro studies revealed that 3,4-DMCA exhibits the strongest inhibitory potency against tyrosinase among several tested compounds. [] The study suggests that 3,4-DMCA inhibits tyrosinase through a non-competitive mechanism. []

ANone: The molecular formula of 3,4-DMCA is C11H12O4, and its molecular weight is 208.21 g/mol. [, ]

ANone: Yes, 3,4-DMCA and its derivatives have been extensively studied using various spectroscopic methods like GC-MS, FTIR, 1H NMR, and UV-Vis to analyze their structure, purity, and interactions with other molecules. [, , , , , , , , ]

ANone: Research has shown that 3,4-DMCA can serve as an effective matrix for MALDI-MSI due to its favorable UV absorption properties, low matrix-ion interference in the low mass range, and high ionization efficiency for low molecular weight compounds. []

ANone: Yes, molecular docking studies were performed to investigate the interaction between a copper-based complex of 3,4-DMCA and human lysozyme. [] The results suggested that the complex binds moderately with the protein, potentially contributing to its fibrillation suppression activity. []

ANone: Studies investigating the anti-inflammatory and hypolipidemic properties of 3,4-DMCA derivatives revealed that esterification or amidation with various moieties significantly impacts their biological activity. [, ] Additionally, blocking the hydroxyl groups of 3,4-DMCA through methylation was found to alter its activity. []

ANone: Studies on laccase from Lentinus edodes revealed that the enzyme exhibits a high affinity for phenolic compounds containing methoxy groups, including 3,4-DMCA. [] This suggests that the presence of methoxy groups in 3,4-DMCA contributes to its binding affinity with certain enzymes. []

ANone: Early research on 3,4-DMCA focused on its presence in natural sources and its potential role in plant metabolism. One study identified 3,4-DMCA as a product of the biotransformation of other cinnamic acid derivatives in Vanilla planifolia cell cultures. [] This finding suggests its potential role as an intermediate in the biosynthesis of phenolic compounds in plants. []

ANone: The provided research highlights the multidisciplinary nature of 3,4-DMCA research, spanning fields like:

- Agricultural Chemistry: Investigating its insecticidal and oviposition deterrent effects on pests like Plutella xylostella. []

- Food Chemistry: Analyzing its presence in coffee extracts and exploring its potential as a natural antioxidant and antibacterial food additive. [, ]

- Medicinal Chemistry: Evaluating its anti-inflammatory, hypolipidemic, and antioxidant properties, and its potential in preventing amyloid diseases like Parkinson’s. [, , ]

- Pharmaceutical Sciences: Studying its interactions with proteins like human lysozyme and enzymes like tyrosinase. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)

![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)